molecular formula C9H17NO3 B069443 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid CAS No. 181289-15-6

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Cat. No. B069443
M. Wt: 187.24 g/mol
InChI Key: NPDKTSLVWGFPQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves several key processes, one of which is an enantioselective synthesis via asymmetric hydrogenation. This process uses a rhodium Me-DuPHOS catalyst for the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, resulting in very high enantiomeric excesses and excellent overall yield and purity (Burk et al., 2003). Another synthesis method involves the condensation of 1-nitro-3-methylbutane on a chiral auxiliary using potassium fluoride as a mild base to increase diastereoselectivity (Solladié-Cavallo & Khiar, 1990).

Molecular Structure Analysis

A detailed analysis of the molecular structure of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid reveals a Y-shaped configuration determined by single crystal X-ray diffraction techniques. This structure is characterized by specific dihedral angles between the three segments forming the Y-shape, contributing to its unique chemical behavior and properties (Poojith et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid have been explored, especially in the context of its potential as a nonlinear optical material. Its reactivity parameters, including the frontier molecular orbital, molecular electrostatic surface potential, and bond dissociation energies, have been calculated. These studies provide insights into its stability, reactivity, and suitability for applications in nonlinear optical materials (Poojith et al., 2020).

Physical Properties Analysis

The physical properties of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, such as its linear refractive index and third-order nonlinear susceptibility, have been assessed. These properties are crucial for its application in optical materials, demonstrating significant potential when compared to other organic crystals. This highlights the material's opportunities within the realm of nonlinear optical applications (Poojith et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid focus on its stability and reactivity. The compound's bond dissociation energies for hydrogen and all other single acyclic bonds have been explored, assessing the potential degradation properties via the autoxidation mechanism. These studies are essential for understanding the compound's behavior in various chemical environments and its potential applications (Poojith et al., 2020).

Scientific Research Applications

  • Nonlinear Optical Material : 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has been analyzed for its structure, spectroscopic signatures, and nonlinear optical properties. The compound forms a Y-shaped structure and exhibits significant third-order nonlinear susceptibility, indicating potential use as a nonlinear optical material (Nuthalapati et al., 2020).

  • Synthesis Methodology : Different synthesis methods for the compound and its derivatives have been explored. For example, an enantioselective synthesis approach involving asymmetric hydrogenation has been developed (Burk et al., 2003). Also, a novel synthesis method with enantioselective enzymatic hydrolysis using CAL-B enzyme has been described for producing optically active forms of the compound (Gokavarapu et al., 2019).

  • Medicinal Chemistry : The compound is used as a key intermediate in the synthesis of Pregabalin, a drug used for treating epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. Different processes for the synthesis of Pregabalin, such as chemoenzymatic manufacturing processes, have been explored (Martínez et al., 2008).

  • Pharmaceutical Applications : The compound's derivatives have shown potential as inhibitors in pharmaceutical research. For instance, its analogues were tested for their ability to inhibit human amniotic renin (Johnson, 1982).

  • Plant Resistance Inducer : 2-Amino-3-methylhexanoic acid, a related compound, has been found to act as a plant elicitor, inducing resistance against temperature stress and pathogen attack in various plant species (Wang et al., 2022).

properties

IUPAC Name

3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKTSLVWGFPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446389
Record name 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

CAS RN

181289-15-6
Record name 3-(Carbamoylmethyl)-5-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181289-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In another step of the method, 3-isobutylglutaric acid anhydride is reacted with ammonia to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. In this step, the cyclic anhydride is opened and one of the carbonyl groups is converted to an amide. (±)-3-(carbamoyl methyl)-5-methylhexanoic acid can be recrystallized from a number of solvents including ethyl acetate, water, chloroform and 2-butanone.
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Synthesis routes and methods II

Procedure details

Combining (±)-3-(carbamoylmethyl)-5-methylhexanoic acid with (S)-(-)-α-phenylethylamine in a solution to obtain the (S)-(-)-α-phenylethylamine salt of (S)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid, which crystallizes out of the solution;
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Synthesis routes and methods III

Procedure details

Aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) are combined and cooled to 15° C. 3-Isobutylglutaric acid anhydride is added and the reaction mixture is allowed to warm to 50° to 60° C. The reaction mixture is cooled to 20°-25° C. The solvent is evaporated and the pH of the solution is adjusted to 1.0 with concentrated hydrochloric acid. Water (200 mL) is added and the mixture is filtered. The solid is washed with water (200 mL). The solid is dried under reduced pressure to give 408 g of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid. (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid has a melting point in the range of about 107.5° to about 108.5° C. 1H-NMR (DMSO-d6, 200 MHz): δ 0.84 (d, 6H, J=6.5 Hz), 1.07-1.17 (m, 2H), 1.50-1.72 (m, 1H), 1.98-2.25 (m, 5H), 6.75 (s, 1H), 7.30 (s, 1H), 11.6 (s, 1H). IR (KBr): 592.0, 655.7, 700.0, 1010.5, 1133.9, 1214.9, 1241.9, 1278.6, 1294.0, 1427.1, 1461.8, 1585.2, 1668.1, 1700.9, 2514.7, 2622.7, 2962.1, 3220.5, 3367.1 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Poojith, KM Potla, FAP Osorio, C Valverde… - New Journal of …, 2020 - pubs.rsc.org
The present work reports an analysis of the structure, spectroscopic signatures, nonlinear optical properties and docking studies of synthesized 3-(2-amino-2-oxoethyl)-5-…
Number of citations: 6 pubs.rsc.org
A Mansoori, F Zahednezhad, A Bavili Tabrizi… - Journal of the Iranian …, 2020 - Springer
In the present study, we aimed to optimize the synthesis stages of S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a well-known anticonvulsant drug. We used appropriate …
Number of citations: 2 link.springer.com
JH Jung, DH Yoon, P Kang, WK Lee, H Eum… - Organic & Biomolecular …, 2013 - pubs.rsc.org
CAL-B catalyzed desymmetrization of prochiral 3-alkylglutaric acid diesters was performed to prepare optically active 3-alkylglutaric acid monoesters bearing various alkyl substituents, …
Number of citations: 24 pubs.rsc.org
M Abram, M Jakubiec, K Kamiński - ChemMedChem, 2019 - Wiley Online Library
In recent years, chiral molecules (especially enantiomers) have occupied a significant place in pharmaceutical industry and have played a prominent role in the development of new …
S Thirumalai Rajan, S Eswaraiah, G Venkat Reddy… - 2022 - tdcommons.org
The present invention relates to processes for the preparation of ({(12aR)-12-[(11S)-7, 8-difluoro-6, 11-dihydrodibenzo [b, e] thiepin11-yl]-6, 8-dioxo-3, 4, 6, 8, 12, 12a-hexahydro-1H-[1, …
Number of citations: 0 www.tdcommons.org
J Slobodnik, N Alygizakis, MC Nika, P Oswald… - A SHARED ANALYSIS … - researchgate.net
The samples of Danube River water, wastewater, groundwater, sediments and biota obtained during JDS4 were screened for several thousands of organic pollutants and their …
Number of citations: 2 www.researchgate.net
N Poojith, M Kigga, JJ Rose, KM Potla… - Journal of Molecular …, 2022 - Elsevier
The present study reports structural, spectroscopic signatures, reactivity parameters, and in silico anti-depressant activity of the title compound 3-(dimethylamino)-1-(thiophen-2-yl)…
Number of citations: 3 www.sciencedirect.com
S Minkus, S Bieber, T Letzel - Analytical Methods, 2021 - pubs.rsc.org
Recently, more and more research has been focused on the analysis of polar organic compounds as they tend to be persistent and mobile in the aquatic environment. The serial …
Number of citations: 7 pubs.rsc.org
JVP Katuri, K Nagarajan - Tetrahedron Letters, 2019 - Elsevier
Two protocols for the efficient transformation of aromatic as well as aliphatic primary carboxamides to the corresponding carbamates and aromatic as well as aliphatic cyclic imides to …
Number of citations: 13 www.sciencedirect.com

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